3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Description
3-Chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1207625-18-0) is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . It is characterized by a fused pyrrole-pyridazine ring system with a chlorine substituent at position 2. Its storage requires an inert atmosphere at 2–8°C to maintain stability .
Properties
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOKSFQKTLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718828 | |
| Record name | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-18-0 | |
| Record name | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7H-pyrrolo[2,3-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole and pyridazine precursors under specific conditions to form the desired heterocyclic structure. For instance, cyclization of 3-chloropyridazine with pyrrole in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Agent Development : The compound serves as a scaffold for developing potential therapeutic agents targeting various diseases, including cancer and autoimmune disorders. Its structure allows for modifications that can enhance biological activity and specificity towards target proteins or enzymes .
2. Biological Studies
- Target Interaction Studies : 3-Chloro-7H-pyrrolo[2,3-c]pyridazine is utilized to investigate interactions with biological targets such as enzymes and receptors. These studies help elucidate the compound's pharmacological properties and potential therapeutic effects .
3. Chemical Biology
- Chemical Probes : It is employed in designing chemical probes that facilitate the investigation of biological pathways and mechanisms. This application is crucial in understanding cellular processes and disease mechanisms .
4. Industrial Applications
- Agrochemicals and Materials Science : Derivatives of this compound are explored for use in agrochemicals, dyes, pigments, and other industrial products due to their unique structural features and reactivity .
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1)
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol
- Key Differences :
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-61-2)
- Molecular Formula : C₇H₄ClFN₂
- Key Differences: Substitution of pyridazine with pyridine alters the electron-deficient nature of the ring system.
Methyl-Substituted Derivatives
3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190313-79-1)
- Molecular Formula : C₈H₆ClN₃
- The pyridine core (vs. pyridazine) modifies hydrogen-bonding capabilities .
Positional Isomers and Ring Variants
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7)
- Molecular Formula : C₆H₅ClN₄
- Key Differences :
7-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1260771-44-5)
Physicochemical Properties
Biological Activity
3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H4ClN3, with a molecular weight of approximately 155.57 g/mol. The compound features a pyrrolo-pyridazine core structure with a chlorine atom at the third position, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites, thereby influencing various signaling pathways critical for cellular function. For instance, it has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed important insights into how modifications to its structure affect its biological activity. The presence of the chlorine atom enhances the compound's ability to interact with biological targets. Various derivatives have been synthesized to explore these effects further:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | None | Base compound; shows significant enzyme inhibition |
| 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine | Bromine substitution | Altered binding affinity; potential for increased potency |
| 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine | Isopropyl group addition | Exhibits enhanced anticancer properties |
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:
- Cell Line : A549 (lung carcinoma)
- GI50 : 0.25 μM
- Cell Line : HeLa (cervical adenocarcinoma)
- GI50 : 0.029 μM
- Cell Line : MCF-7 (breast adenocarcinoma)
- GI50 : 0.035 μM
These results indicate that the compound is effective at low concentrations and may be a promising candidate for further development as an anticancer agent .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. In enzymatic assays, it demonstrated IC50 values ranging from low nanomolar to submicromolar concentrations against various targets:
| Target Enzyme | IC50 Value (μM) |
|---|---|
| RET Kinase | 0.076 ± 0.006 |
| Other Kinases | Varies |
These findings suggest that structural modifications can significantly enhance the inhibitory potency of the compound against key enzymes involved in tumor growth and survival pathways .
Case Studies
- In Vivo Studies : A study investigated the effects of this compound on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups.
- Mechanistic Insights : Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in target proteins, confirming its role as an effective inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
